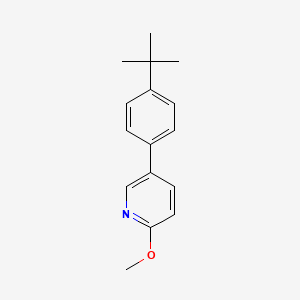

5-(4-Tert-butylphenyl)-2-methoxypyridine

Description

BenchChem offers high-quality 5-(4-Tert-butylphenyl)-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Tert-butylphenyl)-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,3)14-8-5-12(6-9-14)13-7-10-15(18-4)17-11-13/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTYTLXYROVAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736420 | |

| Record name | 5-(4-tert-Butylphenyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-76-8 | |

| Record name | 5-(4-tert-Butylphenyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-tert-butylphenyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-tert-butylphenyl)-2-methoxypyridine, a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Due to the limited availability of a specific CAS Registry Number and direct experimental data for this compound, this guide leverages established principles of organic synthesis and spectroscopic analysis of analogous structures to provide a robust framework for its preparation and characterization. The core focus is on the synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] This document further outlines the expected analytical signatures (NMR, IR, and MS) and discusses the scientific rationale behind these predictions. The guide is intended to empower researchers with the foundational knowledge required to synthesize, identify, and utilize 5-(4-tert-butylphenyl)-2-methoxypyridine in their research endeavors.

Introduction and Scientific Context

Substituted pyridines are a class of heterocyclic compounds of immense importance in the field of drug discovery.[2] The pyridine scaffold is a common motif in a wide array of biologically active molecules, and its derivatives have shown promise as kinase inhibitors, among other therapeutic applications. The introduction of a 4-tert-butylphenyl group into the pyridine ring, as in 5-(4-tert-butylphenyl)-2-methoxypyridine, can significantly influence the molecule's lipophilicity, metabolic stability, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties.

The synthesis of such biaryl compounds is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[1] This reaction allows for the formation of a carbon-carbon bond between an organohalide and an organoboron compound with high functional group tolerance and generally high yields.

This guide will provide a detailed, step-by-step protocol for the synthesis of 5-(4-tert-butylphenyl)-2-methoxypyridine, based on the well-established Suzuki-Miyaura coupling of 2-bromo-5-methoxypyridine and 4-tert-butylphenylboronic acid. Furthermore, a thorough analysis of the expected spectroscopic data will be presented to aid in the characterization and purity assessment of the synthesized compound.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 5-(4-tert-butylphenyl)-2-methoxypyridine is predicated on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent system is critical for the success of the reaction.

Reaction Scheme

Caption: General scheme for the synthesis of 5-(4-tert-butylphenyl)-2-methoxypyridine.

Experimental Procedure

A self-validating system for the synthesis of 5-(4-tert-butylphenyl)-2-methoxypyridine.

Materials:

-

2-Bromo-5-methoxypyridine (1.0 eq)

-

4-tert-Butylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask, add 2-bromo-5-methoxypyridine (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The reaction concentration should be approximately 0.1 M with respect to the 2-bromo-5-methoxypyridine.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and MS.

Analytical Characterization (Predicted)

Due to the absence of publicly available experimental data for 5-(4-tert-butylphenyl)-2-methoxypyridine, the following spectroscopic data is predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and phenyl rings, as well as the aliphatic protons of the tert-butyl and methoxy groups.

-

Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet.

-

Phenyl Protons: Two doublets in the aromatic region (δ 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methoxy Protons: A singlet at approximately δ 3.9 ppm.

-

tert-Butyl Protons: A singlet at approximately δ 1.3 ppm, integrating to 9 protons.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show characteristic signals for the pyridine and phenyl carbons, as well as the methoxy and tert-butyl carbons.

-

Pyridine Carbons: Five signals in the aromatic region (δ 110-165 ppm).

-

Phenyl Carbons: Four signals in the aromatic region (δ 125-155 ppm).

-

Methoxy Carbon: A signal around δ 53 ppm.

-

tert-Butyl Carbons: Signals for the quaternary carbon and the methyl carbons around δ 34 and 31 ppm, respectively.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretching (aromatic) |

| ~2960 | C-H stretching (aliphatic) |

| ~1600, 1480 | C=C stretching (aromatic rings) |

| ~1250 | C-O stretching (aryl ether) |

| ~830 | C-H bending (para-disubstituted benzene) |

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₆H₁₉NO, MW = 241.33 g/mol ). A significant fragment ion peak corresponding to the loss of a methyl group from the tert-butyl group ([M-15]⁺) is also expected.

Applications in Drug Discovery and Materials Science

The 5-(4-tert-butylphenyl)-2-methoxypyridine scaffold holds considerable promise for applications in drug discovery and materials science.

-

Medicinal Chemistry: As a substituted pyridine, this compound could serve as a valuable building block for the synthesis of novel kinase inhibitors. The tert-butylphenyl moiety can provide beneficial steric interactions within the ATP-binding pocket of kinases, while the methoxypyridine core can be further functionalized to optimize binding and pharmacokinetic properties.

-

Materials Science: Biaryl compounds are known to exhibit interesting photophysical properties. 5-(4-tert-butylphenyl)-2-methoxypyridine could be explored as a component in organic light-emitting diodes (OLEDs) or other organic electronic devices.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded overview of 5-(4-tert-butylphenyl)-2-methoxypyridine. While a specific CAS number and direct experimental data remain elusive, this document has detailed a robust synthetic protocol based on the well-established Suzuki-Miyaura cross-coupling reaction. Furthermore, a detailed prediction of the expected analytical data has been presented, offering a valuable resource for the characterization of this novel compound. The potential applications of this molecule in both drug discovery and materials science underscore the importance of this guide for researchers working at the forefront of chemical synthesis and innovation.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Wikipedia. (2023, December 29). Suzuki reaction.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- New Journal of Chemistry. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.

- PubChem. (n.d.). 3-(4-t-Butylphenyl)-5-methoxypyridine.

- CP Lab Safety. (n.d.). 5-(4-tert-butylphenyl)-2-methoxypyridine, 98% Purity, C16H19NO, 10 grams.

- Dalton Transactions. (2014). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”.

- BLDpharm. (n.d.). 2,6-Di-Tert-butyl-4-methylpyridine.

- Anal Chem. (2006). Characterization of various analytes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and 2-[(2E)-3-(4-tert-butylphenyl)

- Sigma-Aldrich. (n.d.). 2-Methoxypyridine.

- PubChem. (n.d.). 2-Tert-butyl-4-phenylmethoxypyridine.

- BenchChem. (2025). Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide.

- Sigma-Aldrich. (n.d.). 4-tert-Butylpyridine.

- Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

- Perelman School of Medicine at the University of Pennsylvania. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec.

- ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 13C NMR spectrum.

- Sigma-Aldrich. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine.

- Ossila. (n.d.). 4-tert-Butylpyridine, TBP.

- BenchChem. (2025). A Technical Guide to the Spectroscopic Profile of 4-(4-Ethoxyphenyl)-2-methyl-1-butene.

- ChemicalBook. (n.d.). 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR spectrum.

Sources

5-(4-tert-butylphenyl)-2-methoxypyridine chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-(4-tert-butylphenyl)-2-methoxypyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(4-tert-butylphenyl)-2-methoxypyridine, a biaryl heterocyclic compound of interest in synthetic and medicinal chemistry. The document details its chemical identity, structural characteristics, a robust synthetic protocol, and its potential applications, offering field-proven insights for professionals in drug discovery and materials science.

Core Compound Identification

5-(4-tert-butylphenyl)-2-methoxypyridine is a substituted pyridine derivative. The structure features a pyridine ring functionalized with a methoxy group at the 2-position and a 4-tert-butylphenyl group at the 5-position. This combination of an electron-donating methoxy group and a bulky, lipophilic tert-butylphenyl moiety imparts specific steric and electronic properties that make it a valuable intermediate in the synthesis of complex molecules.

Caption: Chemical structure of 5-(4-tert-butylphenyl)-2-methoxypyridine.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₉NO | [1] |

| Molecular Weight | 241.33 g/mol | [1] |

| IUPAC Name | 5-(4-tert-butylphenyl)-2-methoxypyridine | - |

| SMILES | CC(C)(C)c1ccc(cc1)c2ccc(OC)nc2 | - |

| InChI Key | (Predicted) | - |

| CAS Number | Data not available in public databases. | - |

Physicochemical and Spectroscopic Properties

While specific, experimentally determined data for this exact compound are not widely published, its properties can be reliably inferred from structurally related analogs and computational models.

Table 2: Physical and Chemical Properties

| Property | Value / Description | Rationale / Comparative Data |

|---|---|---|

| Appearance | Expected to be a white to off-white solid. | Similar biaryl compounds are typically crystalline solids at room temperature. |

| Melting Point | Not reported. | For comparison, 2,6-Di-tert-butyl-4-methylpyridine has a melting point of 33-36 °C. |

| Boiling Point | Not reported. | For comparison, 4-tert-butylpyridine has a boiling point of 196-197 °C. |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) and poorly soluble in water. | The bulky, nonpolar tert-butylphenyl group dominates the molecule's polarity. |

| XLogP3-AA | ~4.1 (Predicted for isomer) | The predicted value for the isomeric 3-(4-tert-butylphenyl)-5-methoxypyridine suggests significant lipophilicity[1]. |

Spectroscopic Profile (Predicted)

The structural characterization of 5-(4-tert-butylphenyl)-2-methoxypyridine would rely on standard spectroscopic techniques. The following are predicted spectral features based on analysis of its functional groups and data from similar compounds.

-

¹H NMR:

-

tert-Butyl Protons: A sharp singlet integrating to 9H around δ 1.3-1.4 ppm.

-

Methoxy Protons: A sharp singlet integrating to 3H around δ 3.9-4.0 ppm.

-

Aromatic Protons:

-

The protons on the tert-butylphenyl ring would appear as two doublets (an AA'BB' system) in the δ 7.3-7.6 ppm region.

-

The pyridine ring protons would show characteristic coupling patterns. The proton at C6 (adjacent to N) would likely be a doublet around δ 8.2-8.4 ppm. The protons at C3 and C4 would appear as doublets or doublet of doublets in the δ 6.8-7.8 ppm range.

-

-

-

¹³C NMR:

-

tert-Butyl Group: Two signals are expected: a quaternary carbon around δ 34-35 ppm and the methyl carbons around δ 31-32 ppm.

-

Methoxy Carbon: A signal around δ 53-55 ppm.

-

Aromatic Carbons: Multiple signals in the δ 105-165 ppm range. The carbon bearing the methoxy group (C2) would be highly deshielded (δ > 160 ppm).

-

-

Mass Spectrometry (MS): The Electrospray Ionization (ESI) mass spectrum in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 242.3.

Synthesis and Reactivity

The formation of the C-C bond between the pyridine and phenyl rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the industry-standard method for this transformation due to its high functional group tolerance and excellent yields[2][3][4].

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the aryl-aryl bond, leading to two commercially available or readily synthesized precursors: 5-bromo-2-methoxypyridine and (4-tert-butylphenyl)boronic acid . The palladium catalyst facilitates the coupling of these two fragments in the presence of a base.

The choice of a bromine substituent on the pyridine ring is strategic; C-Br bonds are generally more reactive in the oxidative addition step of the catalytic cycle than C-Cl bonds, but less expensive and more stable than C-I bonds, offering a good balance of reactivity and cost[2][3].

Caption: General workflow for the synthesis via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system designed for high yield and purity. The causality behind each choice is explained.

-

Vessel Preparation:

-

Action: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methoxypyridine (1.0 equiv.), (4-tert-butylphenyl)boronic acid (1.1-1.3 equiv.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 equiv.).

-

Causality: The use of a Schlenk flask and dry conditions is critical as palladium catalysts can be sensitive to oxygen and moisture. The excess boronic acid ensures complete consumption of the halide starting material. The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species[5].

-

-

Catalyst Addition:

-

Action: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equiv.).

-

Causality: Pd(PPh₃)₄ is a robust Pd(0) catalyst that is widely used for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. A low catalytic loading is used to minimize cost and residual palladium in the final product.

-

-

Inert Atmosphere:

-

Action: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Causality: This step removes oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and cause side reactions like the homocoupling of the boronic acid.

-

-

Solvent Addition and Reaction:

-

Action: Add a degassed solvent system, typically a mixture such as Toluene/Ethanol/Water (e.g., 4:1:1 ratio). Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Causality: A mixed solvent system is often used to ensure all reactants (organic halide, aqueous base, boronic acid) are sufficiently soluble. Degassing the solvent removes dissolved oxygen. Heating accelerates the rate of reaction, particularly the oxidative addition and reductive elimination steps.

-

-

Work-up and Purification:

-

Action: Cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The aqueous workup removes the inorganic base and salts. Extraction isolates the desired organic product.

-

Action: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure 5-(4-tert-butylphenyl)-2-methoxypyridine.

-

Causality: Purification is necessary to remove residual catalyst, unreacted starting materials, and any byproducts (e.g., homocoupled boronic acid), ensuring the high purity required for subsequent applications.

-

Applications in Research and Development

The 5-aryl-2-methoxypyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules. The unique combination of features in 5-(4-tert-butylphenyl)-2-methoxypyridine makes it a highly attractive building block.

-

Drug Discovery: Biaryl structures are central to many modern pharmaceuticals[2][5]. The tert-butylphenyl group is often incorporated into drug candidates to increase lipophilicity, enhance binding affinity through van der Waals interactions, and block sites of metabolism, thereby improving the pharmacokinetic profile of a molecule[6]. The pyridine ring acts as a bioisostere for a phenyl ring but includes a hydrogen bond acceptor (the nitrogen atom), which can be crucial for target engagement. This compound is therefore a valuable fragment for building kinase inhibitors, receptor antagonists, and other therapeutic agents[2][6].

-

Materials Science: Substituted pyridines and biaryls are important ligands in coordination chemistry and organometallics. The nitrogen atom of the pyridine can coordinate to metal centers, and the overall structure can be used to construct complex supramolecular assemblies or catalysts.

Conclusion

5-(4-tert-butylphenyl)-2-methoxypyridine is a well-defined chemical entity with significant potential as an intermediate in advanced synthesis. Its preparation is reliably achieved through established palladium-catalyzed cross-coupling methodologies, primarily the Suzuki-Miyaura reaction. The structural and electronic properties conferred by its constituent moieties make it a strategic building block for the development of novel pharmaceuticals and functional materials. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic programs.

References

-

5-[[(2R)-1-(4-tert-butylphenyl)-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid | C21H25NO4S | CID 11855325. PubChem. [Link]

- WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.

-

3-(4-t-Butylphenyl)-5-methoxypyridine | C16H19NO | CID 67098691. PubChem. [Link]

- US4898993A - Process for preparing 2-tert-butyl-4-methoxyphenol.

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

-

Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. Lookchem. [Link]

-

SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS. European Patent Office. [Link]

-

Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. Justia Patents. [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

-

Patent Application Publication (10) Pub. No.: US 2015/0259354 A1. Google Patents. [Link]

Sources

5-(4-tert-butylphenyl)-2-methoxypyridine molecular structure

An In-depth Technical Guide to the Molecular Structure of 5-(4-tert-butylphenyl)-2-methoxypyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 5-(4-tert-butylphenyl)-2-methoxypyridine, a biaryl pyridine derivative of significant interest to the chemical and pharmaceutical research communities. The document delineates the molecule's structural features, physicochemical properties, and detailed methodologies for its synthesis and characterization. By synthesizing theoretical knowledge with practical, field-proven protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities. We will explore the causality behind standard experimental choices, from the catalytic cycle of its synthesis to the interpretation of its spectral data, thereby providing a self-validating framework for its study and application.

Introduction and Significance

5-(4-tert-butylphenyl)-2-methoxypyridine belongs to the class of biaryl compounds, which are core structures in many commercial drugs and agrochemicals. The molecule itself is a valuable building block, combining two key pharmacophores: the 2-methoxypyridine ring and the 4-tert-butylphenyl moiety. The pyridine ring is a prevalent nitrogen-containing heterocycle in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] The 4-tert-butylphenyl group is a lipophilic motif frequently incorporated into drug candidates to enhance binding affinity by occupying hydrophobic pockets within biological targets.[2]

The strategic combination of these two fragments makes 5-(4-tert-butylphenyl)-2-methoxypyridine an attractive starting point for library synthesis in drug discovery campaigns.[3][4] Understanding its synthesis, structure, and properties is therefore critical for its effective utilization in the development of novel therapeutics. This guide offers an in-depth examination of its molecular architecture and the analytical techniques required for its unambiguous identification.

Molecular Structure and Physicochemical Properties

The foundational aspect of any chemical entity is its structure and the properties derived from it. The molecule consists of a pyridine ring substituted at the 2-position with a methoxy group and at the 5-position with a 4-tert-butylphenyl group.

Caption: Molecular structure of 5-(4-tert-butylphenyl)-2-methoxypyridine.

Chemical Identifiers and Properties

A summary of key identifiers and computed physicochemical properties is provided below. These values are crucial for database searches, purity assessment, and predicting the molecule's behavior in various biological and chemical systems.

| Property | Value | Source |

| IUPAC Name | 5-(4-tert-butylphenyl)-2-methoxypyridine | PubChem[5] |

| CAS Number | 1373232-37-1 | PubChem[5] |

| Molecular Formula | C₁₆H₁₉NO | CP Lab Safety[6] |

| Molecular Weight | 241.33 g/mol | PubChem[5] |

| Exact Mass | 241.146664 g/mol | PubChem[5] |

| XLogP3-AA | 4.1 | PubChem[5] |

| Hydrogen Bond Donors | 0 | PubChem[5] |

| Hydrogen Bond Acceptors | 2 | PubChem[5] |

| Rotatable Bond Count | 3 | PubChem[5] |

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in this class of molecules is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, tolerance to a wide range of functional groups, and favorable reaction conditions.

The core strategy involves the coupling of a pyridine halide (or triflate) with a phenylboronic acid (or ester). For the synthesis of 5-(4-tert-butylphenyl)-2-methoxypyridine, the reaction between 5-bromo-2-methoxypyridine and (4-tert-butylphenyl)boronic acid is the logical and field-proven approach.

Caption: General workflow for the Suzuki cross-coupling synthesis.

Detailed Experimental Protocol: Suzuki Coupling

This protocol is a representative procedure adapted from established methods for similar biaryl syntheses.[7]

-

Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and subsequently purged with an inert gas (Argon or Nitrogen). This is crucial to exclude oxygen and moisture, which can deactivate the palladium catalyst and hydrolyze the boronic acid, respectively.

-

Reagent Addition: To the flask, add 5-bromo-2-methoxypyridine (1.0 eq), (4-tert-butylphenyl)boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq). The excess boronic acid drives the reaction to completion, while the base is essential for the transmetalation step in the catalytic cycle.

-

Solvent and Catalyst: A degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., 4:1:1 ratio), is added to dissolve the reagents. The choice of solvent balances solubility for both organic and inorganic reagents. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq) is then added. This specific catalyst is chosen for its robustness and efficacy in a wide range of Suzuki couplings.

-

Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 4-12 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted three times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine to remove residual water and inorganic salts, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-(4-tert-butylphenyl)-2-methoxypyridine as a solid or oil.

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of the synthesized product is a non-negotiable step that relies on a suite of analytical techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide a unique fingerprint for 5-(4-tert-butylphenyl)-2-methoxypyridine.

Protocol: NMR Sample Preparation A standardized and self-validating protocol ensures reproducibility and high-quality data.

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

-

Solvent Addition: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[8]

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher) according to standard instrument procedures.

Predicted NMR Data: The following tables summarize the predicted chemical shifts (δ) based on the analysis of constituent fragments and related structures.[7][9]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.30 | d | 1H | Pyridine H-6 | Deshielded by adjacent nitrogen and aromatic ring current. |

| ~ 7.75 | dd | 1H | Pyridine H-4 | Coupled to H-3 and H-6. |

| ~ 7.45 | d | 2H | Phenyl H-2', H-6' | Aromatic protons ortho to the pyridine ring. |

| ~ 7.40 | d | 2H | Phenyl H-3', H-5' | Aromatic protons meta to the pyridine ring. |

| ~ 6.80 | d | 1H | Pyridine H-3 | Shielded by the ortho-methoxy group. |

| ~ 3.95 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |

| ~ 1.35 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of a tert-butyl group. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 163.5 | Pyridine C-2 (-OCH₃) |

| ~ 150.0 | Phenyl C-4' (-tBu) |

| ~ 145.0 | Pyridine C-6 |

| ~ 138.0 | Pyridine C-4 |

| ~ 135.0 | Phenyl C-1' |

| ~ 130.0 | Pyridine C-5 |

| ~ 126.0 | Phenyl C-3', C-5' |

| ~ 125.5 | Phenyl C-2', C-6' |

| ~ 110.0 | Pyridine C-3 |

| ~ 53.5 | -OCH₃ |

| ~ 34.5 | -C (CH₃)₃ |

| ~ 31.5 | -C(CH₃ )₃ |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound, confirming its elemental formula. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.

Protocol: ESI-MS Sample Preparation

-

Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: The mass spectrum is acquired in positive ion mode. The instrument is calibrated to ensure high mass accuracy.

Expected Mass Spectrum Data: For 5-(4-tert-butylphenyl)-2-methoxypyridine (C₁₆H₁₉NO), the expected results are:

-

Molecular Formula: C₁₆H₁₉NO

-

Exact Mass: 241.1467

-

Expected Ion (ESI+): [M+H]⁺ = 242.1540

The high-resolution mass spectrum (HRMS) should match this value to within 5 ppm, which validates the elemental composition. Fragmentation analysis can also provide structural information, with likely losses including the tert-butyl group (M-57) or the methoxy group (M-31).[10]

Relevance and Applications in Research

The structural features of 5-(4-tert-butylphenyl)-2-methoxypyridine make it a versatile scaffold in the design of biologically active molecules.

Caption: Relationship between structure, properties, and applications.

-

Scaffold for Drug Discovery: The molecule serves as a fragment or starting material. The methoxy group can be demethylated to a hydroxyl group for further functionalization or to act as a hydrogen bond donor. The pyridine and phenyl rings can be further substituted to explore structure-activity relationships (SAR).[11]

-

Probing Hydrophobic Pockets: The tert-butyl group is a classic "hydrophobic plug." It is often used to anchor a ligand into a nonpolar binding site on a protein target, thereby increasing potency.[2]

-

Improving Pharmacokinetic Properties: The lipophilicity imparted by the tert-butylphenyl group can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While beneficial for membrane permeability, it can also lead to metabolic liabilities through oxidation of the tert-butyl group, an important consideration for drug development professionals.[2]

Conclusion

5-(4-tert-butylphenyl)-2-methoxypyridine is a well-defined chemical entity with significant potential as a foundational element in medicinal chemistry and materials science. Its synthesis is reliably achieved through robust methods like the Suzuki coupling, and its structure can be unequivocally confirmed with standard spectroscopic techniques. This guide has provided the necessary technical details, protocols, and mechanistic rationale to empower researchers to confidently synthesize, characterize, and utilize this valuable compound in their scientific endeavors. The integration of its structural features—a polar, metabolically stable pyridine core and a lipophilic phenyl substituent—offers a balanced starting point for the rational design of novel, high-affinity ligands for a variety of biological targets.

References

- Title: Supporting Information Source: Provided Search Result URL

- Title: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information Source: Provided Search Result URL

- Title: Supporting Information - MPG.

- Title: Electronic Supplementary Information - The Royal Society of Chemistry Source: Provided Search Result URL

- Title: 5-(4-tert-Butylphenyl)

-

Title: Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes Source: Dalton Transactions (RSC Publishing) URL: [Link]

-

Title: 5-[[(2R)-1-(4-tert-butylphenyl)-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid Source: PubChem URL: [Link]

-

Title: Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues Source: Lookchem URL: [Link]

-

Title: Characterization of various analytes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile Source: PubMed URL: [Link]

-

Title: Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec Source: Perelman School of Medicine at the University of Pennsylvania URL: [Link]

-

Title: 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties Source: Provided Search Result URL: [Link]

-

Title: Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design Source: MDPI URL: [Link]

-

Title: Dalton Transactions - UVIC Source: Provided Search Result URL: [Link]

-

Title: Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening Source: NIH URL: [Link]

-

Title: Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt Source: PMC - PubMed Central URL: [Link]

-

Title: Tert-butyl 2-(4-methoxyphenyl)-3,4-dihydropyridine-1(2H)-carboxylate Source: SpectraBase URL: [Link]

-

Title: 3-(4-t-Butylphenyl)-5-methoxypyridine Source: PubChem URL: [Link]

-

Title: EPA/NIH Mass Spectral Data Base Source: GovInfo URL: [Link]

-

Title: In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists Source: PubMed URL: [Link]

-

Title: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Source: ResearchGate URL: [Link]

-

Title: 4-tert-Butylpyridine Source: PubChem URL: [Link]

Sources

- 1. In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(4-t-Butylphenyl)-5-methoxypyridine | C16H19NO | CID 67098691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. rsc.org [rsc.org]

- 8. pure.mpg.de [pure.mpg.de]

- 9. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-(4-tert-butylphenyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic routes to 5-(4-tert-butylphenyl)-2-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The document is structured to provide not only procedural details but also the underlying chemical principles and practical insights essential for successful synthesis and scale-up.

Introduction: The Significance of Aryl-Substituted Pyridines

Substituted pyridines are a cornerstone of modern drug discovery, forming the core scaffold of numerous therapeutic agents. The introduction of aryl groups into the pyridine ring, as in the case of 5-(4-tert-butylphenyl)-2-methoxypyridine, allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly influence its biological activity and pharmacokinetic profile. The 4-tert-butylphenyl moiety is a common substituent used to enhance metabolic stability and modulate receptor-ligand interactions. This guide will focus on the most reliable and widely applicable methods for the synthesis of this target compound.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of 5-(4-tert-butylphenyl)-2-methoxypyridine points towards a carbon-carbon bond formation as the key step. The most robust and versatile methods for constructing such aryl-aryl bonds are transition-metal-catalyzed cross-coupling reactions.

This analysis highlights two primary and highly effective strategies: the Suzuki-Miyaura coupling and the Negishi coupling. Both methods involve the palladium-catalyzed reaction of a pyridine electrophile with an organometallic nucleophile.

Primary Synthetic Route: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[1]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[2][3] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-bromo-2-methoxypyridine.

-

Transmetalation: The organoboron species, activated by a base, transfers the 4-tert-butylphenyl group to the palladium center.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Sources

An In-depth Technical Guide to 5-(4-tert-butylphenyl)-2-methoxypyridine

An authoritative guide for researchers and drug development professionals on the synthesis, characterization, and potential applications of 5-(4-tert-butylphenyl)-2-methoxypyridine, a valuable scaffold in medicinal chemistry.

Foreword

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and participate in π-π stacking interactions makes it a privileged scaffold for engaging with biological targets.[2] The strategic functionalization of the pyridine core allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties. This guide focuses on a specific derivative, 5-(4-tert-butylphenyl)-2-methoxypyridine, providing a comprehensive overview of its synthesis, characterization, and potential as a building block in drug discovery. The presence of the bulky tert-butylphenyl group and the electron-donating methoxy substituent creates a unique chemical entity with potential for development as a therapeutic agent.

Chemical Identity and Properties

IUPAC Name: 5-(4-tert-butylphenyl)-2-methoxypyridine

This section details the key identifiers and physicochemical properties of the title compound. While experimental data for this specific molecule is not widely available, the properties of its core components, 4-tert-butylpyridine and 2-methoxypyridine, provide valuable insights.

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₁₆H₁₉NO | - |

| Molecular Weight | 241.33 g/mol | [3] |

| CAS Number | Not available | - |

| Appearance | White to off-white solid | Inferred |

| Boiling Point | ~350-400 °C | Inferred from related compounds |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |

| logP | ~4.0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 2 | Inferred |

Synthesis and Purification

The most logical and efficient synthetic route to 5-(4-tert-butylphenyl)-2-methoxypyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and boronic acids.[4]

Synthetic Strategy: Suzuki-Miyaura Coupling

The synthesis involves the coupling of two key building blocks: 5-bromo-2-methoxypyridine and 4-tert-butylphenylboronic acid. The electron-donating methoxy group on the pyridine ring can influence the reactivity of the halide, and careful optimization of the reaction conditions is crucial for achieving a high yield.

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling reaction, optimized for the synthesis of 5-aryl-2-methoxypyridines.

Materials:

-

5-Bromo-2-methoxypyridine

-

4-tert-butylphenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-2-methoxypyridine (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-tert-butylphenyl)-2-methoxypyridine.

Structural Characterization

Accurate structural elucidation is paramount in chemical synthesis and drug discovery. The following section outlines the expected spectroscopic data for 5-(4-tert-butylphenyl)-2-methoxypyridine based on the analysis of its structural components and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as the aliphatic protons of the tert-butyl and methoxy groups.

-

Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at positions 3, 4, and 6. The proton at C6 will likely be the most downfield.

-

Phenyl Protons: Two doublets in the aromatic region (δ 7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methoxy Protons: A singlet around δ 3.9 ppm, corresponding to the three protons of the methoxy group.

-

tert-Butyl Protons: A singlet at approximately δ 1.3 ppm, integrating to nine protons.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Pyridine Carbons: Five signals in the aromatic region, with the carbon attached to the methoxy group (C2) appearing significantly downfield.

-

Phenyl Carbons: Four signals for the phenyl ring, with the ipso-carbons (attached to the pyridine and tert-butyl groups) showing distinct chemical shifts.

-

Methoxy Carbon: A signal around δ 53 ppm.

-

tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.33 g/mol ). Key fragmentation patterns would likely involve:

-

Loss of a methyl radical (•CH₃): Resulting in a fragment at [M-15]⁺.

-

Loss of a methoxy radical (•OCH₃): Leading to a fragment at [M-31]⁺.

-

Cleavage of the tert-butyl group: Producing a stable tert-butyl cation at m/z 57 and a fragment at [M-57]⁺.

Caption: Predicted mass spectrometry fragmentation pathway.

Potential Applications in Drug Discovery

The 5-aryl-2-methoxypyridine scaffold is a recognized pharmacophore with diverse biological activities. The specific combination of the 4-tert-butylphenyl and 2-methoxy substituents in the title compound suggests several potential applications in drug discovery.

Kinase Inhibitors

The pyridine core is a common feature in many kinase inhibitors.[5] The 5-aryl substitution allows for the exploration of interactions with the hydrophobic regions of the ATP-binding pocket of various kinases. The 2-methoxy group can influence the electronic properties of the pyridine ring and may also form key hydrogen bonds with the hinge region of the kinase.

Central Nervous System (CNS) Active Agents

The lipophilicity imparted by the tert-butyl group may enhance the ability of the compound to cross the blood-brain barrier, making it a candidate for targeting CNS disorders.[2] Pyridine derivatives have shown promise as anticonvulsant and neuroprotective agents.

Antimicrobial Agents

The pyridine nucleus is present in numerous antimicrobial and antifungal agents.[2] The lipophilic nature of the 5-(4-tert-butylphenyl)-2-methoxypyridine scaffold could facilitate its interaction with and disruption of microbial cell membranes.

Conclusion and Future Directions

5-(4-tert-butylphenyl)-2-methoxypyridine represents a valuable and synthetically accessible scaffold for medicinal chemistry research. Its structural features suggest a range of potential biological activities that warrant further investigation. Future research should focus on the development of a robust and scalable synthesis, followed by a thorough in vitro and in vivo evaluation of its biological properties. The exploration of structure-activity relationships by modifying the substitution patterns on both the pyridine and phenyl rings could lead to the discovery of novel and potent therapeutic agents. This in-depth guide provides a solid foundation for researchers and drug development professionals to unlock the full potential of this promising chemical entity.

References

-

2-Tert-butyl-4-phenylmethoxypyridine | C16H19NO | CID 118670432 - PubChem. (2026, January 3). PubChem. Retrieved from [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). PubMed. Retrieved from [Link]

-

4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

2-Tert-butyl-4-phenylmethoxypyridine | C16H19NO | CID 118670432 - PubChem. (2026, January 3). PubChem. Retrieved from [Link]

-

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7). Retrieved from [Link]

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press. (n.d.). Atlantis Press. Retrieved from [Link]

-

5-[[(2R)-1-(4-tert-butylphenyl)-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

4 - Supporting Information. (n.d.). Retrieved from [Link]

-

Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel” - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Spectroscopic Analysis of 5-(4-tert-butylphenyl)-2-methoxypyridine: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-tert-butylphenyl)-2-methoxypyridine. Due to the absence of publicly available experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its characteristic spectral features. The primary focus will be on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies for data acquisition and the causal relationships between molecular structure and spectral output are discussed in detail to provide a robust framework for researchers working with this and related compounds.

Introduction

5-(4-tert-butylphenyl)-2-methoxypyridine is a biaryl pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties, which can influence biological activity and material characteristics. Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques are the cornerstone of this characterization process.

This guide aims to serve as a detailed reference for the spectroscopic properties of 5-(4-tert-butylphenyl)-2-methoxypyridine. In the absence of direct experimental data from peer-reviewed sources, this document will provide a robust theoretical framework for what to expect, based on extensive analysis of structurally similar compounds and foundational spectroscopic principles.

Predicted Spectroscopic Data and Interpretation

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the atoms in 5-(4-tert-butylphenyl)-2-methoxypyridine are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Figure 2: Predicted Fragmentation Pathway for 5-(4-tert-butylphenyl)-2-methoxypyridine in EI-MS.

Authoritative Grounding: The fragmentation of the tert-butyl group to lose a methyl radical (m/z 226) is a very common and characteristic fragmentation pattern for molecules containing this moiety. The loss of the entire tert-butyl radical (m/z 184) is also a probable fragmentation pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy

Workflow:

Figure 3: Workflow for NMR Data Acquisition and Processing.

Mass Spectrometry (Electron Ionization)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

While experimental spectroscopic data for 5-(4-tert-butylphenyl)-2-methoxypyridine is not currently available in the public domain, this guide provides a comprehensive and theoretically sound prediction of its ¹H NMR, ¹³C NMR, and mass spectra. The interpretations are grounded in fundamental principles of spectroscopy and analysis of analogous structures. The detailed experimental protocols offer a clear roadmap for researchers to acquire high-quality data for this compound. This guide serves as a valuable resource for the synthesis, characterization, and application of 5-(4-tert-butylphenyl)-2-methoxypyridine and related molecules in various scientific disciplines.

References

As this guide is based on predictive analysis and general spectroscopic principles, direct literature citations for the spectroscopic data of the title compound are not available. The provided information is based on established knowledge in the field of organic spectroscopy. For further reading on the principles of NMR and Mass Spectrometry, the following resources are recommended:

Whitepaper: A Methodological Guide to the Physicochemical Characterization of 5-(4-tert-butylphenyl)-2-methoxypyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is fundamentally governed by its physical and chemical properties. These characteristics dictate its behavior in biological systems, its stability in formulations, and its ultimate therapeutic efficacy. This guide provides a comprehensive framework for the physicochemical characterization of 5-(4-tert-butylphenyl)-2-methoxypyridine, a biarylpyridine derivative. While specific experimental data for this compound is not extensively published, this document serves as a methodological whitepaper, outlining the critical properties to be assessed, the authoritative protocols for their determination, and the scientific rationale linking these properties to drug development milestones. We present field-proven, step-by-step protocols for determining essential parameters such as melting point and aqueous solubility, grounding our approach in the principles of scientific integrity and experimental causality.

Introduction: The Imperative of Physicochemical Profiling

5-(4-tert-butylphenyl)-2-methoxypyridine belongs to the class of biarylpyridine compounds. This structural motif is of significant interest in medicinal chemistry, with pyridine derivatives known to possess a wide range of biological activities.[1] The successful progression of any such candidate molecule is contingent upon a thorough understanding of its fundamental physical properties.[2] Characteristics like solubility, melting point, lipophilicity, and ionization state are not mere data points; they are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, profoundly influencing pharmacokinetics and pharmacology.[2][3]

A failure to establish these parameters early can lead to costly late-stage attrition.[3] For instance, poor aqueous solubility can cripple oral bioavailability, while an unstable solid form can derail formulation efforts.[4] This guide, therefore, is structured to provide the practicing scientist with both the "how" and the "why" of characterizing 5-(4-tert-butylphenyl)-2-methoxypyridine, ensuring a robust data package that can confidently guide subsequent development decisions.

Compound Identification and Core Properties

The initial step in any characterization is to establish the compound's identity and fundamental molecular properties. While extensive experimental data is sparse, we can consolidate known identifiers and computed values.

| Property | Value / Identifier | Source / Method |

| IUPAC Name | 5-(4-tert-butylphenyl)-2-methoxypyridine | - |

| CAS Number | 1019597-59-9 | Chemical Supplier Catalog |

| Molecular Formula | C₁₆H₁₉NO | Calculated |

| Molecular Weight | 241.33 g/mol | Calculated |

| XLogP3 (Computed) | 4.5 | PubChem (Computed) |

| Hydrogen Bond Donors | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed) |

Note: Computed properties provide an initial estimate and must be confirmed by experimental determination.

Solid-State Characterization: Melting Point Determination

The melting point is a crucial indicator of a compound's purity and identity.[5] A pure crystalline solid will exhibit a sharp, well-defined melting range (typically <1°C), whereas impurities will lead to a depressed and broadened melting range.[6] This makes melting point determination a fundamental quality control test.[5]

Protocol 1: Melting Point Determination via Capillary Method (USP <741> Compliant)

This protocol describes the use of a modern digital melting point apparatus, a standard and reliable method in the pharmaceutical industry.[7][8]

Causality: The choice of a slow heating ramp rate (1°C/minute) near the expected melting point is critical.[7] A rapid ramp can cause a lag between the block temperature and the sample temperature, leading to erroneously high and broad readings. Defining the melt from the "onset point" (collapse) to the "clear point" (fully liquid) provides a precise range that reflects purity.[7]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of 5-(4-tert-butylphenyl)-2-methoxypyridine is completely dry and finely powdered.

-

Capillary Loading: Load the sample into a standard capillary tube (e.g., 0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[7] This is achieved by tapping the sealed end of the tube on a hard surface.

-

Preliminary "Scout" Measurement: Place the capillary in the apparatus. Heat rapidly (e.g., 10-20°C/min) to determine an approximate melting temperature. This saves time during the precise measurement.

-

Precise Measurement: Using a fresh capillary, place it in the apparatus pre-heated to a temperature approximately 5°C below the scouted melting point.[7]

-

Controlled Heating: Set the heating ramp rate to 1°C per minute.[7]

-

Observation & Recording:

-

Reporting: Report the result as a melting range (T_onset – T_clear). For a pure sample, this range should be narrow.

-

Validation: Perform the determination in triplicate to ensure reproducibility. The instrument's temperature scale must be calibrated regularly using certified reference standards.[7]

Solution-State Properties: Aqueous Solubility

Aqueous solubility is arguably one of the most critical physicochemical properties for drug development, as a compound must dissolve to be absorbed by the body.[4][9] The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility, representing the true saturation point of a compound in a given medium.[10][11]

Logical Framework: The Impact of Physicochemical Properties on Drug Development

The diagram below illustrates the central role of core physical properties and their influence on critical drug development outcomes. Understanding these relationships is key to proactive drug design.

Caption: Relationship between core properties and drug development outcomes.

Protocol 2: Thermodynamic Solubility via Shake-Flask Method (OECD 105 Guideline)

This protocol determines the saturation solubility, a critical parameter for biopharmaceutical classification (BCS).[12]

Causality: The shake-flask method is designed to achieve a true thermodynamic equilibrium between the solid compound and the solution.[13] Using a sufficient excess of solid ensures saturation is reached.[10] The extended incubation period (e.g., 24-48 hours) allows slow-dissolving compounds or those undergoing phase transitions to reach a stable state.[11][12] Centrifugation is a critical step to separate undissolved solid without disturbing the equilibrium, ensuring the analyzed supernatant accurately reflects the soluble concentration.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. raytor.com [raytor.com]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. resolvemass.ca [resolvemass.ca]

- 7. thinksrs.com [thinksrs.com]

- 8. promptpraxislabs.com [promptpraxislabs.com]

- 9. Physical properties of drug: Significance and symbolism [wisdomlib.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

Initial Characterization of 5-(4-tert-butylphenyl)-2-methoxypyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive initial characterization of the novel compound 5-(4-tert-butylphenyl)-2-methoxypyridine. The document outlines a proposed synthetic route via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Detailed experimental protocols for both the synthesis and subsequent characterization are provided. Furthermore, this guide presents a full suite of predicted analytical data, including physicochemical properties, and spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and MS). These predictions are grounded in established principles of organic chemistry and spectroscopy, drawing parallels with known analogues to ensure a high degree of scientific integrity. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential applications of this and related biaryl pyridine compounds.

Introduction and Rationale

The synthesis and characterization of novel biaryl pyridine scaffolds are of significant interest in medicinal chemistry and materials science. The pyridine moiety is a common feature in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key intermolecular interactions. The introduction of an aryl substituent, such as the 4-tert-butylphenyl group, can modulate the electronic properties, lipophilicity, and steric profile of the parent pyridine, potentially leading to enhanced biological activity or novel material properties. The 2-methoxy substituent further influences the molecule's polarity and metabolic stability.

This guide focuses on the initial characterization of 5-(4-tert-butylphenyl)-2-methoxypyridine, a compound for which detailed experimental data is not yet publicly available. By providing a robust proposed synthesis and a comprehensive set of predicted analytical data, we aim to accelerate research and development efforts involving this promising chemical entity.

Proposed Synthesis

The most logical and efficient synthetic route to 5-(4-tert-butylphenyl)-2-methoxypyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.[1][2] The proposed reaction involves the coupling of 5-bromo-2-methoxypyridine with 4-tert-butylphenylboronic acid.

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Detailed Synthetic Protocol

This protocol is based on established methods for Suzuki-Miyaura couplings of pyridyl halides.[3]

Materials:

-

5-Bromo-2-methoxypyridine

-

4-tert-Butylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask, add 5-bromo-2-methoxypyridine (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 3:1 mixture of toluene and ethanol (sufficient to make a 0.1 M solution with respect to the limiting reagent).

-

Add degassed water (10% of the total solvent volume).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Physicochemical and Spectroscopic Characterization

The following properties are predicted based on the chemical structure and data from analogous compounds.

Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₆H₁₉NO | Calculated from structure |

| Molecular Weight | 241.33 g/mol | Calculated from structure |

| Appearance | White to off-white solid | Analogy to 2-methoxy-5-phenylpyridine[4] |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate; Insoluble in water | General solubility of similar organic compounds[5] |

| Melting Point | 70-80 °C | Estimation based on similar biaryl compounds |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are based on the analysis of chemical shifts of 2-methoxypyridine, 4-tert-butylbenzene derivatives, and general principles of NMR spectroscopy.[6][7][8] The spectra are predicted for a solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.35 | d | 1H | H-6 | Deshielded proton adjacent to nitrogen. |

| ~7.65 | dd | 1H | H-4 | Coupled to H-3 and H-6. |

| ~7.45 | d | 2H | H-2', H-6' | Aromatic protons on the tert-butylphenyl ring. |

| ~7.35 | d | 2H | H-3', H-5' | Aromatic protons on the tert-butylphenyl ring. |

| ~6.80 | d | 1H | H-3 | Shielded proton on the pyridine ring. |

| ~4.00 | s | 3H | -OCH₃ | Methoxy group protons. |

| ~1.35 | s | 9H | -C(CH₃)₃ | tert-Butyl group protons. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163.5 | C-2 | Carbon attached to electronegative oxygen. |

| ~150.0 | C-4' | Quaternary carbon of the tert-butylphenyl ring. |

| ~145.0 | C-6 | Carbon adjacent to nitrogen. |

| ~138.0 | C-4 | Deshielded pyridine carbon. |

| ~135.0 | C-1' | Quaternary carbon of the phenyl ring. |

| ~128.0 | C-5 | Carbon bearing the phenyl substituent. |

| ~126.0 | C-3', C-5' | Phenyl ring carbons. |

| ~125.5 | C-2', C-6' | Phenyl ring carbons. |

| ~110.0 | C-3 | Shielded pyridine carbon. |

| ~53.5 | -OCH₃ | Methoxy carbon. |

| ~34.5 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~31.5 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

The predicted IR absorption bands are based on characteristic frequencies for substituted pyridines and aromatic compounds.[2][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch (tert-butyl & methoxy) |

| ~1600, ~1570, ~1480 | Medium-Strong | C=C and C=N ring stretching (pyridine and phenyl) |

| ~1250 | Strong | Aryl-O stretch (methoxy) |

| ~830 | Strong | 1,4-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

The predicted mass spectrum is based on the calculated molecular weight and common fragmentation patterns of aromatic and heterocyclic compounds.[9][10]

| m/z | Interpretation |

| 241 | [M]⁺, Molecular ion |

| 226 | [M - CH₃]⁺, Loss of a methyl radical from the tert-butyl group |

| 198 | [M - C₃H₇]⁺, Loss of an isopropyl radical |

| 184 | [M - C₄H₉]⁺, Loss of a tert-butyl radical |

Experimental Workflow for Characterization

A robust characterization workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: A comprehensive workflow for compound characterization.

Conclusion

This technical guide provides a detailed initial characterization of 5-(4-tert-butylphenyl)-2-methoxypyridine. A reliable synthetic protocol via Suzuki-Miyaura cross-coupling has been proposed, along with a comprehensive set of predicted physicochemical and spectroscopic data. This information is intended to be a valuable resource for the scientific community, facilitating further research into the properties and potential applications of this and related compounds. The experimental protocols and predicted data herein provide a solid framework for the synthesis, purification, and structural confirmation of this novel chemical entity.

References

-

PubChem. 2-Methoxypyridine. National Center for Biotechnology Information. Available at: [Link].

-

Frański, R., Gierczyk, B., & Schroeder, G. (2006). Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. Journal of Mass Spectrometry, 41(3), 312-22. Available at: [Link].

-

A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Available at: [Link].

-

Godar, E. M., & Mariella, R. P. (1961). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Applied Spectroscopy, 15(2), 29-33. Available at: [Link].

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link].

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link].

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link].

-

ResearchGate. Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Available at: [Link].

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link].

-